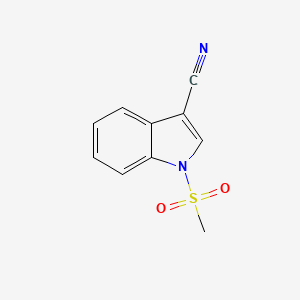

1-(methylsulfonyl)-1H-indole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

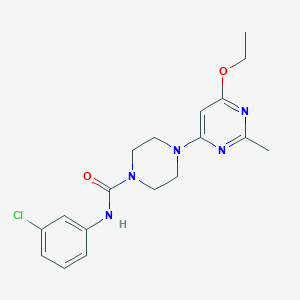

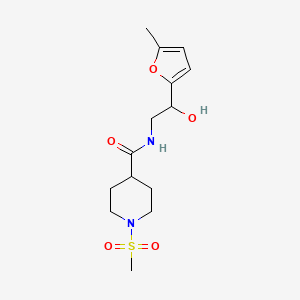

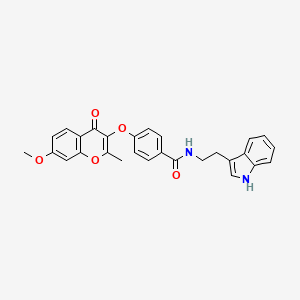

“1-(methylsulfonyl)-1H-indole-3-carbonitrile” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a methylsulfonyl group and a carbonitrile group. Methylsulfonyl compounds are often used as intermediates in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organocatalytic Michael addition . The synthesis could involve the reaction of an appropriate indole derivative with a methylsulfonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group attached to the 1-position of the indole, and a carbonitrile group attached to the 3-position .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing sulfonyl and carbonitrile groups, which could activate the indole ring towards electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carbonitrile groups could enhance the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

1-(Methylsulfonyl)-1H-indole-3-carbonitrile is a compound that could fall under the broader category of indoles, which have a significant presence in organic chemistry due to their diverse applications and synthesis strategies. Indole synthesis is a key area of research, offering a variety of methods to prepare indoles, including 1-(methylsulfonyl)-1H-indole derivatives. These methods are crucial for the development of pharmaceuticals, agrochemicals, and organic materials. The classification of indole synthesis provides a framework for understanding different synthetic approaches, which is essential for the development of new methodologies and the discovery of novel compounds with potential applications in scientific research (Taber & Tirunahari, 2011).

Role in HIV-1 Inhibition

Indolylarylsulfones, including derivatives of 1-(methylsulfonyl)-1H-indole-3-carbonitrile, have shown promise as potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationship (SAR) studies have focused on improving the profile of these compounds, demonstrating their potential as drug candidates for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).

Anticarcinogenic Properties

Sulfur-containing compounds, like 1-(methylsulfonyl)-1H-indole-3-carbonitrile, are of interest due to their presence in various foods and potential anticarcinogenic properties. Research into organosulfur phytochemicals, which might include sulfonyl indoles, has shown that they possess anticarcinogenic properties, suggesting a possible application in cancer prevention strategies (Stoewsand, 1995).

Synthetic Applications

The compound's potential role in organic synthesis, especially in reactions involving sulfonamides and sulfonyl compounds, is significant. Trifluoromethanesulfonic acid, for example, is used in various synthetic applications that could be relevant for the manipulation of 1-(methylsulfonyl)-1H-indole-3-carbonitrile, showcasing the compound's versatility in organic synthesis (Kazakova & Vasilyev, 2017).

Pharmacological Significance

Sulfonamides and their derivatives, including potentially 1-(methylsulfonyl)-1H-indole-3-carbonitrile, play a critical role in various pharmacological applications. These compounds are found in many clinically used drugs, highlighting their importance in drug discovery and development. The ongoing research and patent literature indicate the continuous exploration of sulfonamides for therapeutic use, underlining their significance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a methylsulfonyl group, have been reported to interact with hypoxia-inducible factor (hif) . HIF is a transcription factor that orchestrates cellular responses to low oxygen levels, driving angiogenesis, metabolic adaptation, and immune regulation .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly hif, leading to changes in cellular responses to hypoxia .

Biochemical Pathways

Based on the potential interaction with hif, it can be inferred that it may affect pathways related to angiogenesis, metabolic adaptation, and immune regulation .

Result of Action

Based on its potential interaction with hif, it may influence cellular responses to hypoxia, potentially affecting processes such as angiogenesis, metabolic adaptation, and immune regulation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylsulfonylindole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-15(13,14)12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOJGMNQPWCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-1H-indole-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)

![3-(2-Bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2566834.png)

![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)

![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)